molecular formula C9H11IO3 B12344129 7-Hydroxy-3-iodo-4a,5,6,7,8,8a-hexahydrochromen-4-one

7-Hydroxy-3-iodo-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12344129
M. Wt: 294.09 g/mol
InChI Key: WYBYZKMUQUMGHU-UHFFFAOYSA-N
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Description

7-Hydroxy-3-iodo-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-iodo-4a,5,6,7,8,8a-hexahydrochromen-4-one can be achieved through several methods. One common approach involves the iodination of 7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-iodo-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The iodine atom can be reduced to a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of 7-oxo-3-iodo-4a,5,6,7,8,8a-hexahydrochromen-4-one.

    Reduction: Formation of 7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one.

    Substitution: Formation of 7-hydroxy-3-amino-4a,5,6,7,8,8a-hexahydrochromen-4-one.

Scientific Research Applications

7-Hydroxy-3-iodo-4a,5,6,7,8,8a-hexahydrochromen-4-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-iodo-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-3-iodo-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxy group and an iodine atom on the chromene ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H11IO3

Molecular Weight

294.09 g/mol

IUPAC Name

7-hydroxy-3-iodo-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C9H11IO3/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h4-6,8,11H,1-3H2

InChI Key

WYBYZKMUQUMGHU-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1O)OC=C(C2=O)I

Origin of Product

United States

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